molecular formula C12H24O2S B1664557 2-Mercaptoethyl decanoate CAS No. 68928-33-6

2-Mercaptoethyl decanoate

Cat. No.: B1664557
CAS No.: 68928-33-6
M. Wt: 232.38 g/mol
InChI Key: ZXNNPJMEFLZCMP-UHFFFAOYSA-N
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Description

2-Mercaptoethyl decanoate is a sulfur-containing organic compound with the molecular formula C₁₂H₂₂O₂S. It consists of a decanoate (a 10-carbon saturated fatty acid ester) linked to a 2-mercaptoethyl group (–SCH₂CH₂–). This structure confers unique chemical properties, including thiol reactivity and lipophilicity, making it relevant in specialty chemical synthesis, flavor/fragrance industries, and polymer chemistry. The mercapto (–SH) group enables participation in disulfide bond formation, redox reactions, and nucleophilic substitutions, while the decanoate chain enhances solubility in nonpolar media .

Properties

CAS No.

68928-33-6

Molecular Formula

C12H24O2S

Molecular Weight

232.38 g/mol

IUPAC Name

2-sulfanylethyl decanoate

InChI

InChI=1S/C12H24O2S/c1-2-3-4-5-6-7-8-9-12(13)14-10-11-15/h15H,2-11H2,1H3

InChI Key

ZXNNPJMEFLZCMP-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(=O)OCCS

Canonical SMILES

CCCCCCCCCC(=O)OCCS

Appearance

Solid powder

Other CAS No.

68928-33-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-Mercaptoethyl decanoate;  2-sulfanylethyl decanoate;  Decanoic acid, 2-mercaptoethyl ester.

Origin of Product

United States

Comparison with Similar Compounds

2-Mercaptoethyl Stearate (CAS 27564-01-8)

  • Structure: Stearic acid (C18 saturated) esterified with 2-mercaptoethanol.
  • Key Differences: Chain Length: The stearate chain (C18) is longer than decanoate (C10), increasing molecular weight (344.6 g/mol vs. ~258.4 g/mol for decanoate) and lipophilicity. Physical Properties: Longer chains typically elevate melting points. For example, methyl stearate melts at ~39°C, while methyl decanoate melts at −18°C, suggesting similar trends for mercaptoethyl esters .
  • Applications : Used in lubricants and polymer stabilizers due to enhanced thermal stability from the longer chain .

2-Mercaptoethyl Oleate

  • Structure: Oleic acid (C18 monounsaturated) esterified with 2-mercaptoethanol.
  • Key Differences: Unsaturation: The cis double bond in oleate reduces packing efficiency, lowering melting point compared to saturated analogs. Reactivity: Unsaturation allows for hydrogenation or oxidation reactions, unlike saturated decanoate.
  • Market Data: Global demand for high-purity (≥99%) 2-mercaptoethyl oleate is driven by pharmaceutical intermediates, whereas decanoate derivatives may see niche use in agrochemicals .

Methyl 2-Mercaptopropionate (CAS 53907-46-3)

  • Structure: Propionic acid (C3) esterified with methyl mercaptoethanol.
  • Key Differences: Chain Length: Shorter propionate chain increases volatility and water solubility. Ester Group: Methyl ester vs. ethyl in decanoate alters hydrolysis kinetics and metabolic pathways.
  • Applications: Used as a flavoring agent (e.g., tropical fruit notes) and in photopolymer resins .

Physicochemical Properties and Reactivity

Property 2-Mercaptoethyl Decanoate 2-Mercaptoethyl Stearate 2-Mercaptoethyl Oleate Methyl 2-Mercaptopropionate
Molecular Formula C₁₂H₂₂O₂S C₂₀H₄₀O₂S C₂₀H₃₈O₂S C₄H₈O₂S
Molecular Weight (g/mol) ~258.4 344.6 342.6 136.2
Solubility Low in water; soluble in organic solvents Similar to decanoate but higher lipid solubility Enhanced solubility in oils due to unsaturation Miscible in polar solvents
Reactivity Thiol oxidation to disulfides; ester hydrolysis Slower hydrolysis due to longer chain Susceptible to oxidation at double bond Rapid ester hydrolysis

Market and Regulatory Landscape

  • Regulatory Status: Not explicitly regulated, but safety data sheets (SDS) recommend handling under ventilated conditions due to thiol volatility .
  • Market Trends: Demand for this compound is niche, driven by R&D in polymer and agrochemical sectors. In contrast, oleate and stearate derivatives dominate industrial lubricant markets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Mercaptoethyl decanoate
Reactant of Route 2
Reactant of Route 2
2-Mercaptoethyl decanoate

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